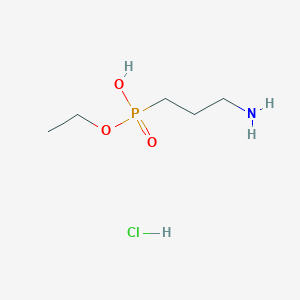

(3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride

CAS No.: 1394042-47-7

Cat. No.: VC2582771

Molecular Formula: C5H15ClNO3P

Molecular Weight: 203.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1394042-47-7 |

|---|---|

| Molecular Formula | C5H15ClNO3P |

| Molecular Weight | 203.6 g/mol |

| IUPAC Name | 3-aminopropyl(ethoxy)phosphinic acid;hydrochloride |

| Standard InChI | InChI=1S/C5H14NO3P.ClH/c1-2-9-10(7,8)5-3-4-6;/h2-6H2,1H3,(H,7,8);1H |

| Standard InChI Key | USHLWXUAFKQGTQ-UHFFFAOYSA-N |

| SMILES | CCOP(=O)(CCCN)O.Cl |

| Canonical SMILES | CCOP(=O)(CCCN)O.Cl |

Introduction

Chemical Structure and Properties

Molecular Identity

(3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride is characterized by specific chemical identifiers that distinguish it from related compounds. The compound features a three-carbon chain with an amino group at one terminus and an ethoxyphosphinic acid moiety at the other, with the addition of a hydrochloride counterion that significantly affects its physicochemical properties.

Table 1. Chemical Identifiers of (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride

The compound consists of a phosphinic acid core (P-H bond with phosphorus in the +5 oxidation state) attached to an ethoxy group and a 3-aminopropyl chain. The addition of hydrochloride creates a salt form, which significantly affects its solubility profile and stability compared to its free base counterpart.

Physical Properties

The physical properties of (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride are influenced by its polar functional groups and ionic character. These properties determine its behavior in various solvents and its potential applications in pharmaceutical and chemical research.

The compound possesses enhanced water solubility compared to its non-hydrochloride form due to the ionization of the amino group. This property makes it particularly useful for biological studies requiring aqueous conditions. The presence of the phosphinic acid group contributes to its acidic character, while the amino group provides basic properties, creating an amphoteric molecule with interesting acid-base behavior.

Structural Relationships

(3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride belongs to a broader family of phosphinic acid derivatives with biological significance. Understanding its structural relationship with similar compounds provides insight into its functional properties.

Table 2. Structural Comparison with Related Compounds

The structural variations among these related compounds result in significant differences in their chemical reactivity, biological activity, and pharmaceutical applications. The presence of different alkyl or alkoxy groups attached to the phosphinic acid moiety can modulate the compound's lipophilicity, binding affinity to biological targets, and metabolic stability .

Synthesis Methods

General Synthetic Approaches

The synthesis of (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride typically involves a strategic sequence of reactions starting with appropriate precursors. The synthetic pathway must be carefully controlled to ensure high purity and yield of the final product.

A typical synthetic route begins with a primary amine such as 3-aminopropanol, which undergoes alkylation with ethylphosphinic acid or its derivatives under basic conditions. This reaction introduces the ethoxyphosphinic acid group to the amino-containing precursor. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its aqueous solubility and stability.

Phospha-Mannich Reaction Approach

The phospha-Mannich reaction represents an important synthetic strategy for producing phosphinic acid derivatives like (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride. This approach leverages the reactivity of hypophosphorous acid with imine or iminium species.

The synthesis exploits the equilibrium between hypophosphorous acid (H₃PO₂) and its trivalent tautomer, phosphonous acid (HP(OH)₂). This equilibrium allows for nucleophilic addition to appropriate imine substrates, forming carbon-phosphorus bonds that are essential for the phosphinic acid structure. The reaction typically requires acidic conditions to promote the formation of iminium species that can react efficiently with the phosphorus nucleophile .

Industrial Production Considerations

Industrial production of (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride requires optimization beyond laboratory-scale procedures to ensure efficiency, consistency, and cost-effectiveness.

Industrial processes typically employ continuous flow reactors rather than batch processes to ensure consistent product quality and improve safety parameters when handling potentially hazardous reagents. Advanced purification techniques, including recrystallization and chromatography, are essential for achieving the high purity required for pharmaceutical and research applications. Quality control measures must be implemented at each stage of production to monitor impurity profiles and ensure batch-to-batch consistency.

Chemical Reactivity

Functional Group Reactivity

The chemical reactivity of (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride is defined by its three key functional groups: the phosphinic acid moiety, the amino group, and the ethoxy substituent. Each of these groups can participate in distinct chemical transformations.

The phosphinic acid group (P-H) can undergo oxidation to form phosphonic acid derivatives using oxidizing agents like hydrogen peroxide. This transformation alters the electronic properties and binding characteristics of the molecule, potentially enhancing its affinity for specific biological targets. The primary amino group serves as a nucleophilic center that can participate in various substitution reactions with electrophiles such as alkyl halides, acyl halides, or sulfonyl chlorides. These modifications can produce derivatives with tailored properties for specific applications.

Acid-Base Behavior

As an amphoteric compound containing both acidic (phosphinic acid) and basic (amino) functional groups, (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride exhibits complex acid-base behavior that influences its interactions in biological systems.

The phosphinic acid moiety (P(O)(OH)) has a pKa comparable to carboxylic acids, making it partially deprotonated at physiological pH. This property allows the compound to participate in hydrogen bonding networks and ionic interactions with positively charged residues in proteins. The protonated amino group (as present in the hydrochloride salt) can interact with negatively charged residues or electron-rich regions of biological macromolecules, contributing to its binding affinity for specific targets.

Stability Considerations

Understanding the stability profile of (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride under various conditions is crucial for its proper handling, storage, and application in research settings.

Biological Activity

GABA Receptor Interactions

One of the most significant biological activities of (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride is its interaction with γ-aminobutyric acid type B (GABA₍B₎) receptors, which are crucial inhibitory neurotransmitter receptors in the central nervous system.

The compound functions primarily as a GABA₍B₎ receptor agonist, mimicking the action of the endogenous neurotransmitter GABA at these receptors. By activating GABA₍B₎ receptors, it can modulate neuronal excitability, potentially leading to anxiolytic, muscle relaxant, and anticonvulsant effects. This activity likely stems from the structural similarity between the 3-aminopropyl group and the GABA molecule, allowing it to bind to the orthosteric site of GABA₍B₎ receptors.

Enzyme Inhibition Properties

Beyond its activity at GABA receptors, (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride has demonstrated potential as an enzyme inhibitor, which may have implications for various therapeutic applications.

The phosphinic acid group can act as a transition state mimetic for certain enzymatic reactions, particularly those involving peptide bond hydrolysis. This property makes it potentially useful for inhibiting proteases and other hydrolytic enzymes. The phosphinic acid moiety can coordinate with metal ions in metalloenzymes, further contributing to its enzyme inhibitory properties. These characteristics have stimulated interest in the compound as a lead structure for developing more selective enzyme inhibitors .

Neurological Effects

Research findings suggest that (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride may have significant effects on neurological functions, particularly those related to anxiety and seizure disorders.

By modulating GABAergic neurotransmission, the compound can influence anxiety-related behaviors in experimental models. Studies with structurally related compounds have shown potential in reducing anxiety symptoms in controlled settings. The inhibition of neuronal excitability through GABA₍B₎ receptor activation suggests potential anticonvulsant properties, which may be relevant for treating seizure disorders. These neurological effects position the compound as a potential lead structure for developing novel therapeutics for neuropsychiatric and neurological conditions.

Research Applications

Medicinal Chemistry Applications

The unique structural and biological properties of (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride make it valuable in medicinal chemistry research for developing novel therapeutic agents.

Table 3. Potential Medicinal Chemistry Applications

| Application Area | Description | Relevant Properties |

|---|---|---|

| GABA₍B₎ Receptor Modulators | Development of compounds targeting anxiety and neurological disorders | GABA₍B₎ agonist activity |

| Protease Inhibitors | Design of inhibitors for proteolytic enzymes | Transition state mimetic properties of the phosphinic acid group |

| Prodrug Development | Creation of biologically active compounds with improved delivery properties | Modifiable functional groups for prodrug design |

| Structure-Activity Relationship Studies | Investigation of phosphinic acid derivatives as pharmacophores | Well-defined structure with multiple modifiable sites |

The compound's structural features provide a scaffold that can be modified to enhance potency, selectivity, or pharmacokinetic properties. Its phosphinic acid group can mimic the tetrahedral transition state of peptide bond hydrolysis, making it useful for designing protease inhibitors .

Biochemical Research Tools

Beyond its potential therapeutic applications, (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride serves as a valuable tool in biochemical research for investigating various biological processes and pathways.

Comparative Analysis

Comparison with Related Phosphinic Acid Derivatives

Comparing (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride with structurally related compounds provides insight into the relationship between structural modifications and biological activities.

Table 4. Comparative Analysis of Related Phosphinic Acid Derivatives

The substitution pattern on the phosphorus atom significantly influences receptor binding and selectivity. The ethoxy group in (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride confers different electronic and steric properties compared to the ethyl group in CGP 36216 or the n-butyl group in SGS-742. These structural differences translate into distinct pharmacological profiles, with SGS-742 acting as a GABA₍B₎ antagonist rather than an agonist .

Advantages and Limitations

Like any chemical entity, (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride possesses specific advantages and limitations that influence its utility in various research and potential therapeutic contexts.

Among its advantages, the compound exhibits good water solubility in its hydrochloride salt form, facilitating its use in aqueous experimental systems. Its defined structure with multiple functional groups provides opportunities for chemical modifications to optimize properties. The phosphinic acid group's ability to mimic transition states in enzymatic reactions offers unique opportunities for enzyme inhibitor design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume